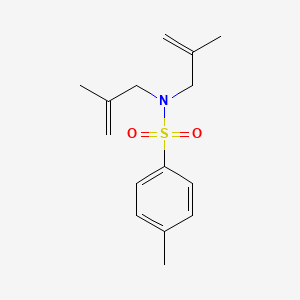
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is an organic compound characterized by its aromatic aldehyde structure It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy groups at the 3 and 6 positions and a phenylmethoxy group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde as the core structure.
Methoxylation: Methoxy groups are introduced at the 3 and 6 positions of the benzene ring through a methylation reaction using methanol and a suitable catalyst.
Phenylmethoxylation: The phenylmethoxy group is introduced at the 2 position via a nucleophilic substitution reaction, where a phenylmethoxy group replaces a leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to various biological effects.
Comparación Con Compuestos Similares
- Benzaldehyde, 4-bromo-3,6-dimethoxy-2-(phenylmethoxy)-
- Benzaldehyde, 3,4-dimethoxy-
- Benzaldehyde, 2,4-dimethoxy-6-(phenylmethoxy)-
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: Benzaldehyde, 3,6-dimethoxy-2-(phenylmethoxy)- is unique due to the specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and potential applications.
Propiedades
Número CAS |
211935-25-0 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-9-15(19-2)16(13(14)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Clave InChI |
QOKHVRJITXRMGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)

![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)



![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)

![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
